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Compound of Interest
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Cat. No.: B15603417

A detailed examination of two targeted therapies for solid tumors, focusing on their distinct
mechanisms of action, clinical efficacy, and safety profiles as evidenced by preclinical and
clinical trial data.

This guide provides a comprehensive comparison of CBP-1008 and mirvetuximab
soravtansine, two antibody-drug conjugates (ADCs) that have emerged as significant
therapeutic agents in the landscape of targeted cancer therapy. While both drugs leverage the
principle of delivering a cytotoxic payload to tumor cells expressing specific surface antigens,
they differ in their targeting strategy, payload, and stage of clinical development. This analysis
is intended for researchers, scientists, and drug development professionals, offering a
structured overview of the available data to inform future research and clinical perspectives.

Mechanism of Action: A Tale of Two Targeting
Strategies

Mirvetuximab soravtansine is an ADC that targets the Folate Receptor Alpha (FRa), a protein
overexpressed in several epithelial tumors, including ovarian cancer, with limited expression in
normal tissues.[1][2] The ADC consists of a humanized anti-FRa monoclonal antibody, a
cleavable linker, and the maytansinoid derivative DM4, a potent microtubule-disrupting agent.
[3][4] Upon binding to FRa, the complex is internalized via endocytosis. Inside the cell, the
linker is cleaved, releasing the DM4 payload, which then disrupts microtubule dynamics,
leading to cell cycle arrest and apoptosis.[1][5]
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CBP-1008, on the other hand, is a first-in-class bi-specific ligand-drug conjugate (LDC) that
simultaneously targets two distinct proteins: FRa and Transient Receptor Potential Cation
Channel Subfamily V Member 6 (TRPV®6).[6][7] Both FRa and TRPV6 are overexpressed in
various solid tumors.[6][8] This dual-targeting approach is designed to enhance tumor cell
internalization and cytotoxicity. CBP-1008 is conjugated to monomethyl auristatin E (MMAE),
another potent microtubule inhibitor, as its cytotoxic payload.[6] The proposed mechanism
suggests that the co-engagement of FRa and TRPV6 may lead to more efficient delivery of
MMAE to the tumor cells, resulting in G2/M phase arrest and apoptosis.[6]

Signaling Pathway and Mechanism of Action of
Mirvetuximab Soravtansine
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Caption: Mechanism of action of mirvetuximab soravtansine.
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Caption: Proposed mechanism of action of CBP-1008.
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Clinical Development and Efficacy

Mirvetuximab soravtansine has undergone extensive clinical evaluation and received
accelerated approval from the US FDA for the treatment of adult patients with FRa-positive,
platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer who have
received one to three prior systemic treatment regimens.[9] This approval was based on the
results of the pivotal SORAYA trial.

CBP-1008 is in an earlier stage of clinical development, with data available from a Phase I/l1a/lb
study (NCT04740398).[3][4][10] This trial has provided initial safety, tolerability, and preliminary
efficacy data in patients with advanced solid tumors.[4][10] A Phase Il clinical trial for CBP-
1008 in patients with epithelial platinum-resistant ovarian cancer has been approved in China.
[11]

Clinical Trial Efficacy Data
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Mirvetuximab

CBP-1008 (Phase lallb Trial

Feature Soravtansine (SORAYA
. - PROC Cohort)
Trial)
) ) Phase la/lb, Dose Escalation
Trial Phase Phase Il, Single-Arm

and Expansion

Patient Population

Platinum-resistant ovarian
cancer (PROC) with high FRa
expression, 1-3 prior therapies,

including bevacizumab.[1]

Platinum-resistant ovarian
cancer (PROC).[12]

Number of Patients

105 evaluable for efficacy.[1]

82 evaluable for efficacy at
doses =0.15mg/kg.[12]

Objective Response Rate
(ORR)

32.4% (95% Cl, 23.6 t0 42.2).
[1]

25.6% in all PROC patients at
>0.15mg/kg.[12] 32.4% in
PROC patients with FRa
expression =225% and <3 prior

regimens.[12]

Complete Response (CR)

5 patients.[1]

Not explicitly reported in the

abstract.

Partial Response (PR)

29 patients.[1]

21 patients in the overall
PROC cohort.[12]

Disease Control Rate (DCR)

51.4% (CR + PR + stable

disease = 12 weeks).[1]

62.2%.[12]

Median Duration of Response
(DOR)

6.9 months (95% ClI, 5.6 to
9.7).[1]

Not reported in the abstract.

Median Progression-Free
Survival (PFS)

4.3 months (investigator

assessed).[1]

3.7 months (95% CI. 2.7-5.1).
[12]

Safety and Tolerability

The safety profiles of mirvetuximab soravtansine and CBP-1008 show some overlap due to

their shared mechanism of microtubule inhibition, but also key differences.
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Common Treatment-Related Adverse Events (TRAES)

Adverse Event (All Grades)

Mirvetuximab
Soravtansine (SORAYA
Trial)

CBP-1008 (Phase lallb
Trial)

Not reported as a common AE

Blurred Vision 41%.[1] ) )
in the provided abstract.
Not reported as a common AE
Keratopathy 29%.[1] ) ]
in the provided abstract.[11]
>50% (grouped with other
Nausea 29%.[1]
common AESs).[10]
) >50% (grouped with other
Neutropenia 13%.[1]

common AEs).[10]

AST/ALT Increase

Not explicitly reported in top-
line data, but AST/ALT
elevations have been

observed.

>50% (grouped with other
common AEs).[10]

Pyrexia (Fever)

Not a prominent reported AE.

>50% (grouped with other
common AESs).[10]

WBC Decreased

Not explicitly reported in top-
line data.

>50% (grouped with other
common AEs).[10]

Grade 3-4 Treatment-Related Adverse Events
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Mirvetuximab

. CBP-1008 (Phase la/lb
Adverse Event (Grade 3-4) Soravtansine (SORAYA

Trial) Trial)

Keratopathy 9%.[1] Not reported.
Blurred Vision 6%.[1] Not reported.
Neutropenia 2%.[1] 49%.[10]
WBC Decreased Not explicitly reported. 26.8%.[10]
AST Increased Not explicitly reported. 5.9%.[10]
ALT Increased Not explicitly reported. 5.9%.[10]
Anemia 1%.[1] 5.4%.[10]

Of note, ocular toxicities such as blurred vision and keratopathy are well-documented and
common with mirvetuximab soravtansine, though they are generally manageable with dose
modifications and are reversible.[1][13] The preliminary data for CBP-1008 suggests a lower
incidence of ocular toxicity and peripheral neuropathy, which are common with MMAE-
containing ADCs.[11] However, higher rates of hematologic toxicities like neutropenia have
been reported for CBP-1008 in its early-phase trial.[10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies are
proprietary and not fully available in the public domain. However, the general methodologies
can be summarized from the available literature.

Mirvetuximab Soravtansine Clinical Trial Methodology
(SORAYA - NCT04296890)

o Study Design: A single-arm, phase Il study.[1]

o Patient Population: Patients with platinum-resistant epithelial ovarian, primary peritoneal, or
fallopian tube cancer with high FRa expression (=75% of viable tumor cells with >2+ staining
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intensity via Ventana FOLR1 assay). Patients had received one to three prior therapies,
including bevacizumab.[1]

« Intervention: Mirvetuximab soravtansine 6 mg/kg administered intravenously once every 3
weeks.[14]

o Primary Endpoint: Confirmed objective response rate (ORR) by the investigator.[1]
o Key Secondary Endpoint: Duration of response (DOR).[1]

e Tumor Assessments: Performed every 6 weeks for the first 36 weeks and every 12 weeks
thereafter.[14]

CBP-1008 Clinical Trial Methodology (NCT04740398)

o Study Design: A first-in-human, multicenter, open-label, Phase la/lb dose-escalation and
expansion study.[3][4]

» Patient Population: Patients with advanced solid tumors who have failed multiple systemic
treatment regimens. Expansion cohorts included platinum-resistant ovarian cancer (PROC),
metastatic triple-negative breast cancer (TNBC), and other solid tumors.[4]

 Intervention: CBP-1008 administered as an intravenous infusion on Days 1 and 15 of a 28-
day cycle (Q2W) at escalating doses (0.015, 0.03, 0.12, 0.15, 0.17, 0.18, 0.20 mg/kg).[10]
[15]

e Primary Objectives: To determine safety, tolerability, and the maximum tolerated dose (MTD).

[3]

e Secondary Objectives: To evaluate pharmacokinetics and preliminary antitumor activity.[3]

Experimental Workflow for a Typical ADC Efficacy Study
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Caption: Generalized workflow of a clinical trial for an ADC.

Conclusion

Mirvetuximab soravtansine and CBP-1008 represent two distinct yet promising approaches to
targeted cancer therapy. Mirvetuximab soravtansine is a well-characterized, FDA-approved
ADC with proven efficacy and a manageable safety profile for a specific biomarker-selected
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patient population in platinum-resistant ovarian cancer. Its development provides a benchmark
for FRao-targeted therapies.

CBP-1008, with its novel dual-targeting mechanism, is in an earlier phase of clinical
development but has shown encouraging preliminary antitumor activity in a broader range of
solid tumors, potentially including those with lower FRa expression.[10][11] The distinct safety
profile, with potentially lower rates of ocular and neurotoxicity but higher hematologic toxicity
compared to mirvetuximab soravtansine, warrants further investigation in larger, controlled
trials.

Direct comparison of these two agents is challenging due to the differences in their
developmental stages, trial designs, and patient populations. Future head-to-head studies or
comparative real-world evidence will be necessary to definitively establish the relative efficacy
and safety of these two innovative therapies. The ongoing and future clinical development of
CBP-1008 will be critical in defining its role in the therapeutic armamentarium against solid
tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

e 1. ascopubs.org [ascopubs.org]

e 2. Portico [access.portico.org]

¢ 3. coherentbio.com [coherentbio.com]

e 4. ASCO — American Society of Clinical Oncology [asco.org]

o 5. Feasibility of Trastuzumab-Deruxtecan in the Treatment of Ovarian Cancer: A Systematic
Review | MDPI [mdpi.com]

6. Clinical Trials — CBP [coherentbio.com]

7. kuickresearch.com [kuickresearch.com]

8. vjoncology.com [vjoncology.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5556
https://www.biospace.com/press-releases/coherent-biopharma-receives-china-cde-clearance-to-advance-cbp-1008-ricorfotide-vedotin-rico-v-into-phase-iii-clinical-trial-for-epithelial-platinum-resistant-ovarian-cancer-proc
https://www.benchchem.com/product/b15603417?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/JCO.22.01900
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xbhkt
https://www.coherentbio.com/wp-content/uploads/2024/04/CBP-1008_ASCO-2022-oral-slides_20220510_final.pdf
https://www.asco.org/abstracts-presentations/ABSTRACT366612
https://www.mdpi.com/2077-0383/14/23/8483
https://www.mdpi.com/2077-0383/14/23/8483
https://www.coherentbio.com/clinical-trials/
https://www.kuickresearch.com/cbp-1008-clinical-trials-insight-clinical
https://www.vjoncology.com/video/bjlc7tfoku0-piccolo-final-analysis-of-mirvetuximab-soravtansine-in-ovarian-cancer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

9. ajmc.com [ajmc.com]

e 10. ascopubs.org [ascopubs.org]

e 11. biospace.com [biospace.com]

e 12. ascopubs.org [ascopubs.org]

e 13. onclive.com [onclive.com]

e 14. ClinicalTrials.gov [clinicaltrials.gov]

e 15. s3.amazonaws.com [s3.amazonaws.com]

¢ To cite this document: BenchChem. [Comparative Analysis of CBP-1008 and Mirvetuximab
Soravtansine in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603417#comparative-analysis-of-cbp-1008-and-
mirvetuximab-soravtansine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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